molecular formula C12H18N2 B3227284 2,6-Dimethyl-3-(piperidin-3-yl)pyridine CAS No. 1260821-02-0

2,6-Dimethyl-3-(piperidin-3-yl)pyridine

Cat. No. B3227284
CAS RN: 1260821-02-0
M. Wt: 190.28
InChI Key: JCOXAEDMWVZBOX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-(piperidin-3-yl)pyridine , also known by its chemical formula C₁₂H₁₈N₂ , is a heterocyclic compound. It belongs to the class of pyridine derivatives and contains a piperidine ring as a substituent. The compound’s molecular weight is approximately 263.21 g/mol .


Synthesis Analysis

The synthesis of 2,6-dimethyl-3-(piperidin-3-yl)pyridine involves several methods. One common approach is the reaction between a pyridine derivative and a piperidine compound. Researchers have explored various catalysts and conditions to achieve high yields in this synthesis .


Molecular Structure Analysis

The molecular structure of 2,6-dimethyl-3-(piperidin-3-yl)pyridine consists of a pyridine ring with two methyl groups at positions 2 and 6. The piperidine moiety is attached to position 3 of the pyridine ring. The dihydrochloride salt form is commonly encountered, as indicated by the name .


Chemical Reactions Analysis

2,6-Dimethyl-3-(piperidin-3-yl)pyridine can participate in various chemical reactions. These include nucleophilic substitutions, cyclizations, and functional group transformations. Researchers have investigated its reactivity in the context of drug development and organic synthesis .


Physical And Chemical Properties Analysis

  • Storage Temperature : Store at 2-8°C

Mechanism of Action

The specific mechanism of action for 2,6-dimethyl-3-(piperidin-3-yl)pyridine depends on its intended application. In medicinal chemistry, it may act as a ligand for receptors or enzymes. Further studies are needed to elucidate its precise biological targets and pathways .

Safety and Hazards

  • Precautionary Statements : P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), among others

properties

IUPAC Name

2,6-dimethyl-3-piperidin-3-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-9-5-6-12(10(2)14-9)11-4-3-7-13-8-11/h5-6,11,13H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOXAEDMWVZBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2CCCNC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-3-(piperidin-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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